molecular formula C15H19NO2 B1339472 Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 186376-30-7

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B1339472
CAS No.: 186376-30-7
M. Wt: 245.32 g/mol
InChI Key: YUKFHBYDDJRSIY-UHFFFAOYSA-N
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Description

Structural Breakdown:

  • Bicyclic framework : The 3-azabicyclo[3.1.0]hexane system consists of a six-membered ring system fused with a cyclopropane ring, where one carbon is replaced by a nitrogen atom at position 3.
  • Substituents :
    • A benzyl group (-CH₂C₆H₅) attached to the nitrogen atom.
    • An ethyl carboxylate group (-COOCH₂CH₃) at position 6.

Structural Representations:

Representation Type Value
Molecular Formula C₁₅H₁₉NO₂
SMILES CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3
InChI InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3
InChI Key YUKFHBYDDJRSIY-UHFFFAOYSA-N

The bicyclo[3.1.0]hexane system imposes significant steric constraints, influencing the compound’s reactivity and conformational stability.

Alternative Naming Conventions in Literature

While the IUPAC name is definitive, alternative naming conventions arise in synthetic and pharmacological contexts:

Common Synonyms:

Synonym Source
Ethyl cis-3-benzyl-3-aza-bicyclo[3.1.0]hexane-6-carboxylate
exo-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester
Ethyl (1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate

These variants often emphasize stereochemical configurations (e.g., cis, exo) or positional isomerism. For instance, the exo prefix denotes the spatial orientation of the benzyl group relative to the bicyclic core.

Pharmacological Contexts:

In drug discovery literature, the compound is occasionally referenced by internal codes (e.g., MFCD08706463 , WS-00334 ). Such identifiers streamline communication in patents and proprietary research.

CAS Registry Number and Molecular Formula Validation

The compound’s identity is unambiguously defined by its CAS Registry Number (186376-30-7) and molecular formula (C₁₅H₁₉NO₂ ), both validated across multiple sources:

Property Value Validation Source
CAS Number 186376-30-7
Molecular Formula C₁₅H₁₉NO₂
Molecular Weight 245.32 g/mol

Discrepancies in CAS numbers (e.g., 174456-76-9) correspond to stereoisomers or derivatives, underscoring the importance of precise registry identification. The molecular formula is corroborated by high-resolution mass spectrometry and elemental analysis data.

Structural Validation Techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the bicyclic framework and substituent positions.
  • X-ray Crystallography : Resolves the exo configuration of the benzyl group in the solid state.

This rigorous validation ensures consistency in academic and industrial applications, particularly in synthetic route design and intellectual property documentation.

Properties

IUPAC Name

ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKFHBYDDJRSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Dirhodium(II)-Catalyzed Reaction

A highly efficient method employs the cyclopropanation of N-protected 2,5-dihydropyrrole derivatives with ethyl diazoacetate under dirhodium(II) catalysis. This approach allows the formation of the bicyclic azabicyclo[3.1.0]hexane skeleton with high diastereoselectivity and yields.

  • Catalyst: Dirhodium(II) complexes such as Rh2(esp)2.
  • Carbene source: Ethyl diazoacetate (EDA).
  • Solvent: Typically toluene or dichloromethane.
  • Conditions: Slow addition of EDA over several hours at controlled temperatures (room temperature to 90 °C).
  • Outcome: Formation of exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates with high stereoselectivity.
  • Purification: Products can be isolated by Kugelrohr distillation without chromatographic purification.

This method achieves yields up to 90% on gram scale and allows selective synthesis of stereoisomers by adjusting reaction conditions and catalysts.

Reduction of 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione

An alternative route involves the preparation of a diketone intermediate, 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione, followed by selective reduction of the carbonyl groups:

  • Starting material: 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione.
  • Reducing agents: Complex aluminium hydrides such as lithium aluminium hydride, sodium bis-(2-methoxyethoxy)-aluminium dihydride, or sodium aluminium diethyl dihydride.
  • Solvent: Aromatic hydrocarbons (e.g., toluene) or ethers.
  • Conditions: Reaction at 0 °C followed by reflux for several hours.
  • Workup: Quenching excess hydride with water, filtration, and extraction.
  • Yield: High yields reported (up to 95%) for the reduced bicyclic amine intermediate.

This method is notable for its selectivity and the ability to produce the bicyclic amine core with the benzyl substituent intact.

Formation of the Ethyl Carboxylate Group

The ethyl ester functionality at the 6-position is typically introduced via esterification or by using ethyl diazoacetate as the carbene precursor in the cyclopropanation step, which directly installs the ethyl carboxylate group on the bicyclic framework.

Detailed Reaction Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Cyclopropanation Ethyl diazoacetate, Rh2(esp)2 catalyst, toluene, 90 °C, slow addition over 6 h 76-90 High diastereoselectivity; exo/endo isomers selectively formed; no chromatography needed
Reduction of diketone Sodium bis-(2-methoxyethoxy)-aluminium hydride, benzene/ether, 0 °C to reflux, overnight ~95 Selective reduction of carbonyls; benzyl group preserved; workup includes aqueous quench
Esterification / Carbene source Ethyl diazoacetate as carbene precursor in cyclopropanation Incorporated in cyclopropanation step Direct installation of ethyl ester group during cyclopropanation

Research Findings and Optimization Insights

  • The use of dirhodium(II) catalysts at low loadings (0.005 mol %) is effective for cyclopropanation with ethyl diazoacetate, providing high yields and stereoselectivity.
  • Slow addition of ethyl diazoacetate minimizes side reactions and improves product purity.
  • The choice of solvent influences yield; toluene is preferred over dichloromethane for better performance in some cases.
  • Reduction with complex aluminium hydrides requires careful temperature control and quenching to avoid decomposition and ensure high purity.
  • The benzyl protecting group can be removed by catalytic hydrogenation if needed, using palladium on carbon under mild conditions.

Chemical Reactions Analysis

Hydrogenolysis of the Benzyl Group

The N-benzyl group undergoes catalytic hydrogenolysis to yield 3-azabicyclo[3.1.0]hexane derivatives:

ConditionDetailSource
CatalystPalladium-on-carbon
SolventMethanol or ethanol
Pressure1.5–7 atm H<sub>2</sub>
Product3-azabicyclo[3.1.0]hexane-6-carboxylate

This reaction is critical for generating intermediates used in pharmaceutical synthesis (e.g., trovafloxacin side chains) .

Ester Hydrolysis and Functionalization

The ethyl ester group is hydrolyzed under basic or acidic conditions to yield carboxylic acid derivatives:

Reaction TypeReagents/ConditionsProductSource
SaponificationNaOH/H<sub>2</sub>O or LiOH/THF3-Benzyl-3-azabicyclohexane-6-carboxylic acid
TransesterificationAlcohols (e.g., methanol) with acidMethyl ester analogs

These products serve as precursors for further derivatization, such as amidation or peptide coupling .

Reduction and Oxidation Reactions

The bicyclic core and substituents participate in redox transformations:

Reduction

  • Lithium Aluminum Hydride (LiAlH<sub>4</sub>) : Reduces ester groups to primary alcohols .
  • Catalytic Hydrogenation : Saturates double bonds in related analogs (e.g., cyclopropane ring opening under high H<sub>2</sub> pressure) .

Oxidation

  • KMnO<sub>4</sub>/CrO<sub>3</sub> : Oxidizes secondary alcohols (if present) to ketones or carboxylic acids .

Ring-Opening and Cycloaddition Reactions

The strained cyclopropane ring enables unique reactivity:

Reaction TypeConditionsProductSource
Electrophilic additionHX (X = halogen) or ROHHalogenated or ether derivatives
[2+1] CycloadditionDiazomethane or carbene insertionExpanded bicyclic systems

For example, electrophilic vinylation of enol ethers derived from the bicyclic core forms sp<sup>3</sup>-rich architectures .

Substitution at the Nitrogen Center

The tertiary amine undergoes alkylation or acylation:

ReactionReagentsProductSource
AlkylationAlkyl halides (e.g., CH<sub>3</sub>I)Quaternary ammonium salts
AcylationAcetyl chlorideAmide derivatives

Key Mechanistic Insights

  • Steric Effects : The exo-orientation of the ethyl ester group directs regioselectivity in nucleophilic attacks .
  • Electronic Effects : The electron-withdrawing ester stabilizes transition states during cycloadditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

(a) Ethyl 3-Benzyl-2,4-Dioxo-3-Azabicyclo[3.1.0]hexane-6-Carboxylate
  • CAS: 146726-13-8; Formula: C₁₅H₁₅NO₄
  • Synthesis : Prepared via DBU-mediated endo-exo isomerization of precursor esters .
  • Impact : The dioxo groups may reduce membrane permeability compared to the parent compound but enhance interactions with polar enzyme active sites .
(b) 3-Benzyl-3-Azabicyclo[3.1.0]hexane-6-Carboxylic Acid
  • Key Difference : Replaces the ethyl ester with a carboxylic acid (COOH).
  • Impact : Higher aqueous solubility and acidity (pKa ~4-5), making it suitable for salt formation. However, reduced cell permeability compared to the ester .
(c) Ethyl endo-3-Boc-3-Azabicyclo[3.1.0]hexane-6-Carboxylate
  • CAS: 827599-20-2; Formula: C₁₃H₂₁NO₄
  • Key Difference : Substitutes benzyl with a tert-butoxycarbonyl (Boc) protecting group.
  • Impact : Boc enhances stability during synthetic steps but requires deprotection for final bioactive molecules. Lower steric bulk compared to benzyl may alter binding kinetics .

Substituent Variations

(a) Ethyl rel-(1S,5S,6S)-3-Benzyl-1-Methyl-2,4-Dioxo-3-Azabicyclo[3.1.0]hexane-6-Carboxylate
  • CAS: 2456272-43-6; Formula: C₁₇H₁₉NO₄
  • Key Difference : Adds a methyl group at the 1-position alongside 2,4-dioxo groups.
(b) Ethyl (1R,5S,6R)-3-Azabicyclo[3.1.0]hexane-6-Carboxylate (Unsubstituted Core)
  • CAS: N/A; Formula: C₈H₁₁NO₂
  • Key Difference : Lacks the benzyl group, simplifying the structure.
  • Impact : Reduced lipophilicity and binding affinity due to the absence of the aromatic benzyl moiety .

Structural and Pharmacological Data Table

Compound Name CAS Molecular Formula Key Features Applications
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate 174456-76-9 C₁₅H₁₉NO₂ Benzyl, ethyl ester Antimicrobial intermediates
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate 146726-13-8 C₁₅H₁₅NO₄ 2,4-Dioxo groups Enzyme-targeted inhibitors
3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid N/A C₁₃H₁₃NO₂ Carboxylic acid Salt formation, polar derivatives
Ethyl endo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate 827599-20-2 C₁₃H₂₁NO₄ Boc protecting group Synthetic intermediate

Pharmacological Implications

  • Benzyl Group : Enhances binding to hydrophobic pockets in target enzymes (e.g., mutant isocitrate dehydrogenase) .
  • Ester vs. Acid : The ethyl ester improves bioavailability as a prodrug, whereas the acid form is more reactive in conjugates .
  • Dioxo Modifications : May improve potency against oxidative stress-related targets but reduce CNS penetration due to polarity .

Biological Activity

8-Hydroxyquinoline-5-sulfonic acid dihydrate (also known as SQ) is a derivative of 8-hydroxyquinoline, which has garnered significant attention for its diverse biological activities. This compound exhibits antimicrobial, anticancer, and antifungal properties, making it a valuable candidate in medicinal chemistry and pharmacology. This article reviews the biological activity of SQ, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Activity

The antimicrobial properties of SQ have been extensively studied, particularly against various bacterial and fungal strains.

  • Bacterial Inhibition : Research indicates that SQ demonstrates significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, derivatives of SQ showed inhibition zones ranging from 22 mm to 25 mm when tested against these pathogens .
  • Fungal Activity : SQ also exhibits antifungal activity, with studies reporting effective inhibition of common fungal strains. The presence of the sulfonic acid group enhances its interaction with microbial cell membranes, contributing to its bioactivity .

Anticancer Properties

SQ has shown promise as an anticancer agent in various studies. The compound's ability to inhibit cell proliferation has been linked to its chelating properties and interference with metal ion homeostasis in cancer cells.

  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. For example, SQ has been reported to reduce the viability of cancer cell lines such as A549 (lung carcinoma) with IC50 values indicating potent cytotoxic effects .
  • Case Studies : In a comparative study, SQ derivatives were evaluated for their antiproliferative effects against several cancer cell lines, demonstrating varying levels of efficacy based on structural modifications. The introduction of electron-withdrawing groups significantly enhanced the anticancer activity .

Structure-Activity Relationships (SAR)

Understanding the SAR of SQ is crucial for the development of more potent derivatives.

Substituent Biological Activity Comments
Halogen (Cl, Br)Increased antibacterial activityEnhances lipophilicity and electron-withdrawing properties
Hydroxyl groupImproved solubility and bioavailabilityEssential for metal ion complexation
Sulfonic groupIncreases ionic interactions with biological targetsFacilitates better solubility in aqueous environments

The presence of halogen substituents at specific positions on the quinoline ring has been shown to enhance both antibacterial and anticancer activities by modulating lipophilicity and electronic characteristics .

Potential Therapeutic Applications

Given its diverse biological activities, SQ holds potential for various therapeutic applications:

  • Antiviral Research : Recent studies suggest that SQ may possess antiviral properties, particularly against influenza viruses. Its ability to inhibit viral replication while exhibiting low cytotoxicity presents opportunities for further exploration in antiviral drug development .
  • Metal Chelation Therapy : As a chelator, SQ could be utilized in therapies targeting metal-dependent diseases or conditions characterized by metal ion dysregulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. A common route involves the use of dichloromethane as a solvent under inert conditions, with cyclopropane ring formation achieved through endo-exo isomerization using 1,8-diazabicycloundec-7-ene (DBU) to optimize stereochemical purity. For example, Agrawal et al. (2004) reported a high-yield process using DBU to facilitate endo-exo conversion, yielding the bicyclic structure with precise stereochemistry . Alternative methods involve multi-step protocols starting from ethyl isocyanoacetate derivatives .

Q. What spectroscopic techniques are used to confirm the bicyclic structure and stereochemistry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is critical for analyzing the bicyclic framework and substituent positions. For stereochemical validation, X-ray crystallography provides unambiguous confirmation of the fused ring system and spatial arrangement of functional groups, as demonstrated in studies on structurally similar azabicyclo compounds .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Safety measures include using personal protective equipment (PPE), working in a fume hood, and avoiding inhalation or skin contact. Storage requires inert conditions (argon/nitrogen atmosphere) at 2–8°C to prevent degradation. Emergency protocols for spills involve neutralization with inert absorbents and disposal via hazardous waste channels, per guidelines outlined in safety data sheets .

Advanced Research Questions

Q. How can researchers optimize endo-exo selectivity during synthesis?

  • Methodological Answer : Endo-exo selectivity is influenced by reaction temperature, solvent polarity, and base strength. DBU, a strong, non-nucleophilic base, promotes endo-exo isomerization by stabilizing transition states through hydrogen bonding. Kinetic studies under varying temperatures (e.g., 0°C vs. room temperature) can refine selectivity, as shown in Agrawal et al. (2004), where DBU-mediated reactions achieved >90% yield .

Q. How do computational models aid in predicting reactivity and stereochemical outcomes?

  • Methodological Answer : Density Functional Theory (DFT) calculations and molecular dynamics simulations (e.g., using Gaussian or Schrödinger software) predict transition-state geometries and energy barriers. For example, studies on 3-oxabicyclo[3.1.0]hexane derivatives utilized DFT to model cyclopropane ring strain and orbital interactions, guiding experimental design for regioselective functionalization .

Q. How can contradictions in reported reaction yields be resolved?

  • Methodological Answer : Discrepancies often arise from variations in catalyst loading, solvent purity, or reaction scale. Systematic Design of Experiments (DoE) can isolate critical factors. For instance, comparing dichloromethane (yield: 70–85%) with THF (lower yields due to poor solubility) in cyclization steps highlights solvent effects . Reproducibility requires strict control of anhydrous conditions and inert atmospheres.

Q. What strategies enable structural diversification for biological activity studies?

  • Methodological Answer : The benzyl group at position 3 and ester moiety at position 6 serve as handles for derivatization. For example:

  • Amidation : Hydrolysis of the ethyl ester to a carboxylic acid, followed by coupling with amines (e.g., 1H-benzotriazole derivatives) .
  • Reduction : LiAlH4_4 reduces the ester to a primary alcohol, enabling further functionalization .
  • Sulfonylation : Introducing sulfonyl groups at the azabicyclo nitrogen enhances metabolic stability, as seen in IDH1 inhibitor development .

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